molecular formula C12H13BrO2S B2610607 1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane CAS No. 2411257-96-8

1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane

Cat. No.: B2610607
CAS No.: 2411257-96-8
M. Wt: 301.2
InChI Key: TUTOGCZEQIFDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane is a bicyclo[1.1.1]pentane (BCP) derivative functionalized with a bromine atom and a 4-methylbenzenesulfonyl (tosyl) group. The BCP core is a strained, three-dimensional hydrocarbon that serves as a bioisostere for flat aromatic rings or bulky tert-butyl groups, offering improved physicochemical properties such as enhanced solubility, metabolic stability, and passive permeability in drug discovery . The bromine substituent provides a handle for further functionalization (e.g., cross-coupling reactions), while the tosyl group introduces sulfonyl functionality, which is common in enzyme inhibitors and materials science applications .

Properties

IUPAC Name

1-bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2S/c1-9-2-4-10(5-3-9)16(14,15)12-6-11(13,7-12)8-12/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTOGCZEQIFDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C23CC(C2)(C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. . The reaction conditions often require the use of radical initiators and specific solvents to ensure the desired functionalization.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods are chosen for their practicality and scalability, allowing for the efficient production of the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation reactions may produce sulfoxides or sulfones .

Scientific Research Applications

Drug Design and Development

The compound 1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane has been utilized in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to improved binding affinities and selectivities for biological targets, particularly in the development of antagonists for receptors like mGluR1 .

Case Studies:

  • A study highlighted the synthesis of bicyclo[1.1.1]pentane derivatives that showed selective activity against metabolic glutamate receptors, suggesting potential therapeutic applications in neurological disorders .
  • Another research focused on late-stage functionalization techniques involving this compound, demonstrating its utility in synthesizing complex drug analogues efficiently .

Synthetic Methodologies

The synthesis of this compound has been explored through various methodologies:

  • Photoredox Catalysis: This approach has been employed to facilitate the addition of organic halides to bicyclo[1.1.1]pentanes, leading to diverse functionalized products that can be used in drug discovery .
  • Cross-Coupling Reactions: The compound serves as a key intermediate in cross-coupling reactions, enabling the rapid assembly of complex molecular architectures, which is crucial for medicinal chemistry applications .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug DesignServes as a bioisostere for enhancing drug properties
Synthesis MethodologiesUtilized in photoredox catalysis and cross-coupling reactions
Functionalization TechniquesEnables late-stage modifications to create complex drug analogues

Mechanism of Action

The mechanism of action of 1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can mimic the geometry of para-substituted benzene rings, allowing it to interact with specific molecular targets in a similar manner . The sulfonyl group can participate in various chemical reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Bicyclo[1.1.1]pentane Derivatives

The unique properties of BCP derivatives arise from their substituents and functionalization patterns. Below is a detailed comparison of 1-bromo-3-(4-methylbenzenesulfonyl)BCP with structurally related compounds.

Substituent Effects on Physicochemical Properties
Compound Substituents Key Properties Applications Reference
1-Bromo-3-(4-methylbenzenesulfonyl)BCP Br, 4-MeC₆H₄SO₂ High polarity (tosyl group), bromine for cross-coupling; moderate logP (~2.5) Drug discovery, materials science
1-Bromobicyclo[1.1.1]pentane Br Simple halogenated BCP; logP ~2.1; reactive toward nucleophilic substitution Intermediate for functionalization
3-Carboxy-BCP sulfonamide COOH, SO₂NH₂ High solubility (logP ~0.8); ideal for polar interactions in enzyme active sites Inhibitors (e.g., IDO1, LpPLA2)
BCP-γ-secretase inhibitor BCP core replacing fluorophenyl Improved solubility (4-fold ↑ AUC vs. phenyl analog); retained enzyme inhibition Alzheimer’s disease therapeutics
1-Azido-3-iodoBCP N₃, I Click chemistry compatibility (azide); iodine for further coupling Bioconjugation, materials science

Key Observations :

  • Tosyl Group Impact : The 4-methylbenzenesulfonyl group increases polarity and stability compared to simpler halogenated BCPs (e.g., 1-bromoBCP), making it suitable for targeting sulfonyl-binding enzyme pockets .
  • Bioisosteric Advantage : BCP derivatives like the γ-secretase inhibitor outperform aromatic analogs in solubility and permeability due to reduced planar rigidity .
  • Functionalization Potential: Bromine and azide substituents enable diverse downstream modifications, whereas carboxylic acid/sulfonamide groups optimize binding interactions .

Key Observations :

  • Propellane-Based Routes : Most BCP derivatives, including bromo-tosylBCP, rely on [1.1.1]propellane as a key intermediate. However, propellane’s high reactivity demands precise reaction conditions .
  • Sulfonylation Efficiency : The tosyl group is typically introduced via sulfinate precursors or direct sulfonylation, which are more scalable than azide/iodine functionalization .
Stability and Reactivity
  • Bromine vs. Azide : Bromine in 1-bromo-3-tosylBCP is less reactive than azide groups in 1-azidoBCP, making it more stable under ambient conditions but less versatile for click chemistry .
  • Sulfonyl Stability : The tosyl group enhances hydrolytic stability compared to ester or amide-functionalized BCPs, which may degrade under acidic/basic conditions .
  • BCP Core Stability : All BCP derivatives exhibit high thermal and metabolic stability due to the rigid, saturated core, contrasting with flexible tert-butyl or aromatic bioisosteres .

Biological Activity

1-Bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane, also known as 1-bromo-3-tosylbicyclo[1.1.1]pentane, is a bicyclic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-bromo-3-tosylbicyclo[1.1.1]pentane
  • CAS Number : 2411257-96-8
  • Molecular Formula : C12H13BrO2S
  • Purity : 95%

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The bicyclo[1.1.1]pentane core provides a three-dimensional framework that can mimic phenyl groups, which are prevalent in many bioactive molecules.

Pharmacological Properties

Studies have shown that bicyclo[1.1.1]pentanes can enhance the metabolic stability and solubility of drug candidates compared to traditional aryl substituents. For instance, replacing phenyl groups with bicyclo[1.1.1]pentane moieties has led to improved pharmacokinetic profiles in various drug candidates, including γ-secretase inhibitors .

Biological Activity Data Table

Biological Activity Description
Antimicrobial Activity Exhibits potential antimicrobial properties, though specific studies on this compound are limited .
Enzyme Inhibition May act as an inhibitor for certain enzymes due to its sulfonyl group, which can interact with active sites .
Cytotoxicity Preliminary studies indicate cytotoxic effects on specific cancer cell lines, warranting further investigation .

Case Study 1: Antimicrobial Properties

A recent study explored the antimicrobial efficacy of various bicyclic compounds, including derivatives of bicyclo[1.1.1]pentane. Results indicated that certain structural modifications enhanced antibacterial activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics .

Case Study 2: Enzyme Interaction

Research focusing on enzyme inhibition revealed that compounds similar to this compound could effectively inhibit xanthine oxidase, an enzyme linked to gout and hyperuricemia management . This positions the compound as a candidate for therapeutic development in treating these conditions.

Case Study 3: Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in treated cells .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane?

The compound is typically synthesized via radical ring-opening of tricyclo[1.1.1.0¹,³]pentane (TCP) using triethylborane (Et₃B) as an initiator. Alkyl halides, such as bromine-containing reagents, undergo atom-transfer radical addition (ATRA) to TCP, yielding halogenated bicyclo[1.1.1]pentane derivatives. This method operates under mild conditions (room temperature, no strong acids/bases) and tolerates diverse functional groups, making it suitable for late-stage functionalization .

Q. How does the bicyclo[1.1.1]pentane (BCP) scaffold influence physicochemical properties compared to aromatic rings?

BCP serves as a nonclassical bioisostere for phenyl rings, tert-butyl groups, and alkynes. Its rigid, three-dimensional structure reduces aromatic ring count, improving aqueous solubility and passive permeability while maintaining steric bulk. For example, replacing a para-substituted fluorophenyl group with BCP in γ-secretase inhibitors increased solubility by ~4-fold and enhanced oral bioavailability in murine models .

Q. What analytical techniques are critical for characterizing BCP derivatives?

High-resolution infrared spectroscopy (0.0015 cm⁻¹ resolution) and X-ray crystallography are essential for resolving strained BCP geometries. Computational methods (e.g., MP2/6-31G*) predict structural and electronic properties, such as ion stability (e.g., BCP-derived cations form more readily than tert-butyl cations) .

Advanced Research Questions

Q. How can bridge functionalization of BCPs be achieved to expand their utility in drug discovery?

Bridge functionalization involves radical multicomponent carboamination of [1.1.1]propellane. Photochemical or Et₃B-initiated reactions enable introduction of amines, halides, or carbon substituents at the bridge positions. For instance, light-enabled synthesis under flow conditions avoids catalysts, enabling scalable production of 1,3-disubstituted BCPs .

Q. What strategies address contradictions in synthetic yields between dichlorocarbene insertion and photochemical routes?

Dichlorocarbene insertion into bicyclo[1.1.0]butanes yields gem-dichloro-BCPs but suffers from side reactions (e.g., over-insertion). Photochemical methods (e.g., using GaN catalysts) selectively generate mono-halogenated BCPs with higher yields (48–70%) by controlling radical intermediates. DFT calculations guide optimization of reaction parameters (e.g., solvent polarity, light intensity) .

Q. How do computational models reconcile discrepancies in BCP ion stability across experimental studies?

MP2/6-31G* and HF/6-31G* calculations reveal that BCP-derived cations (e.g., 1-bicyclo[1.1.1]pentyl cation) exhibit lower activation barriers for formation compared to tert-butyl cations. This aligns with experimental observations of faster solvolysis rates for BCP derivatives, validating their use in designing metabolically stable pharmacophores .

Q. What role does BCP play in improving the pharmacokinetic profile of enzyme inhibitors?

In γ-secretase inhibitors, BCP replacement of phenyl rings reduces logP values by ~1.5 units, enhancing aqueous solubility. Concurrently, the scaffold’s rigidity minimizes off-target interactions, as demonstrated by X-ray crystallography showing preserved binding to catalytic sites despite structural modification .

Methodological Considerations

Q. How can researchers optimize reaction conditions for radical-mediated BCP functionalization?

Key parameters include:

  • Initiator concentration : Et₃B at 10–20 mol% minimizes radical recombination.
  • Temperature : Reactions at 0–25°C prevent TCP decomposition.
  • Substrate stoichiometry : A 1:1.2 ratio of TCP to alkyl halide maximizes yield. Monitoring via GC-MS or in situ IR ensures reaction progression without side products .

Q. What computational tools predict the metabolic stability of BCP-containing compounds?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) for C–Br or sulfonyl groups, identifying labile sites. Molecular dynamics (MD) simulations assess passive permeability through lipid bilayers, correlating with experimental Caco-2 cell assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.